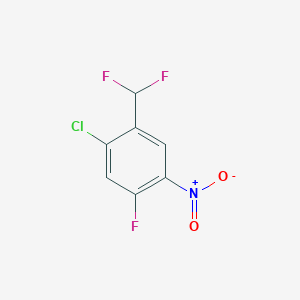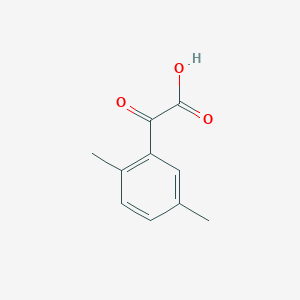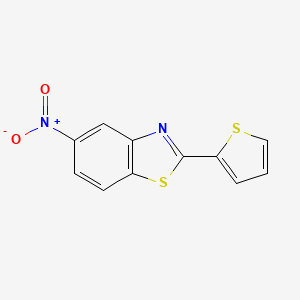
Benzothiazole, 5-nitro-2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 5-nitro-2-(2-thienyl)- is a heterocyclic compound that contains both a benzothiazole and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-nitro-2-(2-thienyl)- typically involves the condensation of 2-aminothiophenol with 2-bromo-5-nitrothiophene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Benzothiazole, 5-nitro-2-(2-thienyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 5-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products Formed
Reduction: 5-Amino-2-(thiophen-2-yl)-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The biological activity of Benzothiazole, 5-nitro-2-(2-thienyl)- is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or interfere with DNA synthesis, contributing to its antibacterial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-2-yl)-1,3-benzothiazole: Lacks the nitro group, resulting in different biological activities.
5-Nitro-2-(furan-2-yl)-1,3-benzothiazole: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological activity.
5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Contains a pyridine ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the nitro group and the thiophene ring in Benzothiazole, 5-nitro-2-(2-thienyl)- imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and exhibit significant biological activities sets it apart from similar compounds.
Propiedades
Número CAS |
61352-31-6 |
|---|---|
Fórmula molecular |
C11H6N2O2S2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5-nitro-2-thiophen-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H6N2O2S2/c14-13(15)7-3-4-9-8(6-7)12-11(17-9)10-2-1-5-16-10/h1-6H |
Clave InChI |
WTLWTDXENJCGQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
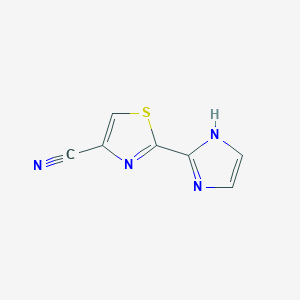
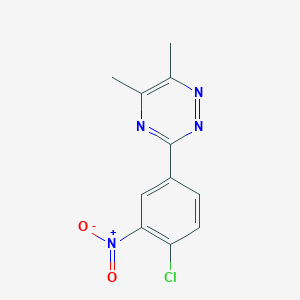
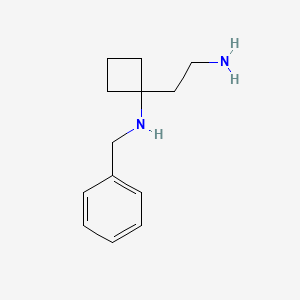
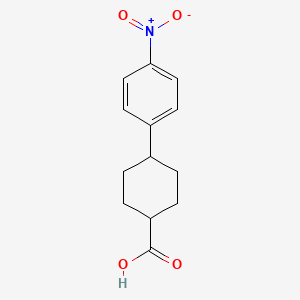
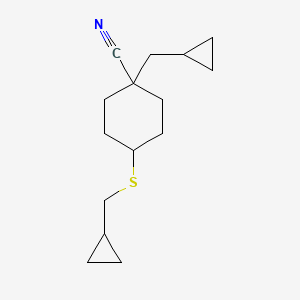
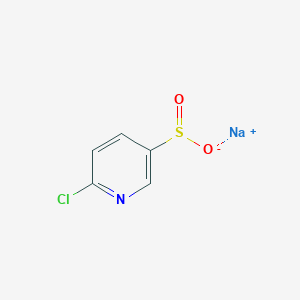
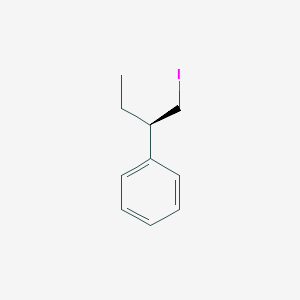
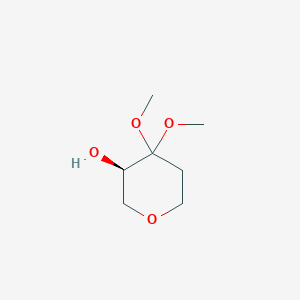
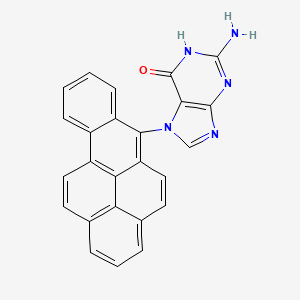
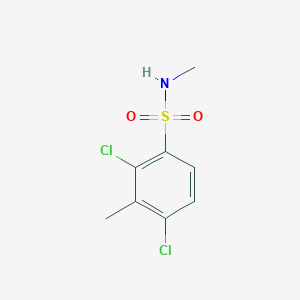
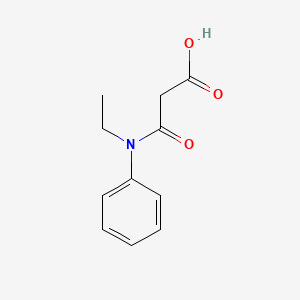
![[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine](/img/structure/B8658733.png)
